molecular formula C12H17F3N2O2 B6197125 1-(1-ethynylcyclobutyl)piperazine, trifluoroacetic acid CAS No. 2680531-01-3

1-(1-ethynylcyclobutyl)piperazine, trifluoroacetic acid

Cat. No.: B6197125
CAS No.: 2680531-01-3
M. Wt: 278.3
InChI Key:
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Description

The compound’s molecular formula is C12H17F3N2O2, and it has a molecular weight of 278.3.

Preparation Methods

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity. Industrial production methods often involve optimizing these conditions to achieve large-scale synthesis efficiently.

Chemical Reactions Analysis

1-(1-ethynylcyclobutyl)piperazine, trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(1-ethynylcyclobutyl)piperazine, trifluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential therapeutic applications, such as its use in drug development for targeting specific diseases.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(1-ethynylcyclobutyl)piperazine, trifluoroacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(1-ethynylcyclobutyl)piperazine, trifluoroacetic acid stands out due to its unique structural features and reactivity. Similar compounds include:

  • 1-(1-ethynylcyclobutyl)piperidine
  • 1-(1-ethynylcyclobutyl)morpholine
  • 1-(1-ethynylcyclobutyl)pyrazine

These compounds share the ethynylcyclobutyl moiety but differ in the heterocyclic ring attached to it. The differences in structure can lead to variations in their chemical reactivity and biological activities.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-ethynylcyclobutyl)piperazine, trifluoroacetic acid involves the reaction of 1-(1-bromoethyl)cyclobutane with piperazine followed by deprotection of the resulting compound using trifluoroacetic acid.", "Starting Materials": [ "1-(1-bromoethyl)cyclobutane", "piperazine" ], "Reaction": [ "1. 1-(1-bromoethyl)cyclobutane is reacted with piperazine in the presence of a base such as potassium carbonate in an aprotic solvent like DMF or DMSO.", "2. The resulting compound, 1-(1-ethylenepiperazine)cyclobutane, is then deprotected using trifluoroacetic acid to yield 1-(1-ethynylcyclobutyl)piperazine, trifluoroacetic acid." ] }

CAS No.

2680531-01-3

Molecular Formula

C12H17F3N2O2

Molecular Weight

278.3

Purity

95

Origin of Product

United States

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